(2,6-Dibromopyridin-3-yl)methanol

Description

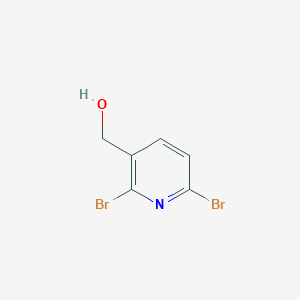

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dibromopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMAYLHEFKJFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CO)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361247 | |

| Record name | (2,6-dibromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55483-88-0 | |

| Record name | (2,6-dibromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,6-Dibromopyridin-3-yl)methanol (CAS 55483-88-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dibromopyridin-3-yl)methanol, with CAS number 55483-88-0, is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and a hydroxymethyl group on the pyridine ring, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, particularly in the field of medicinal chemistry. The bromine atoms provide reactive handles for various cross-coupling reactions, while the hydroxymethyl group can be further functionalized or oxidized. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Chemical Properties and Data

This compound is a white to yellow solid or liquid at room temperature.[1] It is characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a methanol group at position 3. This structure provides a unique combination of reactivity and functionality.

| Property | Value | Reference |

| CAS Number | 55483-88-0 | [1] |

| Molecular Formula | C6H5Br2NO | [1] |

| Molecular Weight | 266.92 g/mol | [1] |

| IUPAC Name | (2,6-dibromo-3-pyridinyl)methanol | [1] |

| Physical Form | White to Yellow Solid or liquid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

Spectroscopic Data

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the methylene protons of the hydroxymethyl group. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the hydroxymethyl group. |

| IR | Stretching frequencies for O-H (alcohol), C-H (aromatic and aliphatic), C=N, C=C (pyridine ring), and C-Br bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for two bromine atoms. |

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound was not found in the available public literature. However, its synthesis can be conceptually derived from known organic chemistry transformations. A plausible synthetic route would involve the reduction of the corresponding carboxylic acid or aldehyde.

A related patent describes the synthesis of 2,6-dibromopyridine from 2,6-dichloropyridine via a refluxing reaction with a bromide source.[4] Another patent details the preparation of 2,6-bis(hydroxymethyl)pyridine, which could potentially be a precursor for further bromination.[5] A biocatalytic process for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine has also been reported, offering a greener alternative to traditional chemical methods.[6]

The synthesis of 2,6-dibromomethylpyridine has been achieved through the bromination of 2,6-lutidine using N-bromosuccinimide (NBS) or by the bromination of 2,6-dimethylolpyridine with reagents like PBr3 or hydrobromic acid.[7] These methods highlight the general strategies that could be adapted for the synthesis of this compound.

Experimental Protocols

As no specific experimental protocol for the synthesis of this compound was found, a generalized protocol based on the synthesis of similar compounds is provided for illustrative purposes.

Hypothetical Synthesis of this compound from 2,6-Dibromo-3-pyridinecarboxylic acid:

-

Step 1: Esterification of 2,6-Dibromo-3-pyridinecarboxylic acid. The carboxylic acid would be converted to its corresponding methyl or ethyl ester using standard esterification methods, such as reaction with methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

-

Step 2: Reduction of the Ester. The resulting ester would then be reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction would be performed at low temperature and then allowed to warm to room temperature.

-

Step 3: Work-up and Purification. After the reaction is complete, it would be carefully quenched with water and a sodium hydroxide solution. The resulting solid would be filtered off, and the organic layer would be separated, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. The two bromine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, to introduce different substituents. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages.

While specific examples of the use of this compound in the synthesis of bioactive molecules were not found in the searched literature, the utility of substituted pyridines in medicinal chemistry is well-established. Pyridine-containing compounds are known to exhibit a wide range of biological activities.[8][9][10][11][12]

Visualizations

Synthetic Utility Workflow

The following diagram illustrates the potential synthetic transformations of this compound, highlighting its utility as a versatile building block.

Caption: Synthetic utility of this compound.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical flow of utilizing this compound as a building block in a typical drug discovery process.

Caption: Drug discovery workflow using this compound.

Safety and Handling

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] The signal word for this compound is "Warning".[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its di-bromo substitution allows for selective functionalization, while the hydroxymethyl group provides an additional site for modification. Although detailed experimental protocols and specific applications in the synthesis of bioactive molecules are not extensively documented in the public domain, its structural features suggest significant potential for the creation of novel and diverse chemical entities. Further research into the synthetic utility of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

- 1. This compound | 55483-88-0 [sigmaaldrich.com]

- 2. 2,6-Dibromopyridine(626-05-1) 1H NMR spectrum [chemicalbook.com]

- 3. (6-BROMO-PYRIDIN-3-YL)-METHANOL(122306-01-8) 1H NMR spectrum [chemicalbook.com]

- 4. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]

- 8. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Technical Guide: Physical Properties of (2,6-Dibromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of (2,6-Dibromopyridin-3-yl)methanol. This compound, a halogenated pyridine derivative, serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its structural features, including the dibrominated pyridine ring and the hydroxymethyl group, offer versatile reaction sites for constructing more complex molecules.[1]

Core Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 55483-88-0 | [1][2][3][4][5] |

| Molecular Formula | C₆H₅Br₂NO | [1][2][3][4] |

| Molecular Weight | 266.92 g/mol | [1][2][3][4][6] |

| Physical Form | White to yellow solid or liquid | [1][2] |

| Purity | Typically ≥98% | [2] |

| Melting Point | Data not available | [1][6] |

| Boiling Point | Data not available | [1][3] |

| Density | Data not available | [1][6] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2][3] |

Synthesis and Logical Workflow

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

Detailed experimental data for the physical properties of this compound are not widely published. However, the following sections describe the standard methodologies that would be employed by researchers to determine these key characteristics.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of its purity.[7][8]

-

Sample Preparation: A small amount of the dried, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[9] The sample is compacted by tapping the tube or dropping it through a longer glass tube.[9][10]

-

Apparatus Setup: The capillary tube is placed in a heating block or oil bath of a melting point apparatus, adjacent to a calibrated thermometer.[7][10]

-

Measurement:

-

An initial, rapid heating is performed to determine an approximate melting range.[7][8]

-

A second, fresh sample is then heated slowly, at a rate of 1-2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.[7][9]

-

The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[7][9] A sharp melting range (0.5-1.0°C) is indicative of a high-purity compound.[7][8]

-

Boiling Point Determination (Microscale/Thiele Tube Method)

For determining the boiling point of a small quantity of a high-melting solid or liquid, the Thiele tube method is often employed.[11][12]

-

Sample Preparation: Approximately 0.5 mL of the molten compound is placed in a small test tube (e.g., 10x75 mm). A capillary tube, sealed at one end, is inverted and placed into the sample.[11]

-

Apparatus Setup: The small test tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing a high-boiling mineral oil.[11]

-

Measurement:

-

The side arm of the Thiele tube is gently and continuously heated with a microburner.[11][12]

-

Heating continues until a rapid and continuous stream of bubbles emerges from the inverted capillary tube. This indicates the vapor pressure of the sample has exceeded the external pressure.[11]

-

The heat is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[11][12] The barometric pressure should also be recorded.

-

Solubility Profiling

A qualitative solubility analysis provides insight into the polarity and the presence of acidic or basic functional groups within a molecule.[13][14][15]

-

General Procedure: A small amount of the compound (approx. 10-25 mg) is added to a test tube containing ~0.5-1 mL of the solvent.[14][16][17] The mixture is agitated vigorously. A compound is deemed soluble if it forms a homogeneous solution.

-

Solvent Sequence: A hierarchical testing approach is used:

-

Water: Solubility in water suggests a small, polar molecule. The pH of the resulting solution should be tested with litmus or pH paper. An acidic pH may indicate a carboxylic acid or phenol, while a basic pH suggests an amine.[13][15]

-

5% NaOH (aq): If insoluble in water, solubility in a dilute base indicates the presence of an acidic functional group (like a phenol, given the structure).[13][15]

-

5% HCl (aq): If insoluble in water and base, solubility in a dilute acid points to a basic functional group, such as the pyridine nitrogen.[13][14]

-

Concentrated H₂SO₄: If insoluble in the above, solubility in cold, concentrated sulfuric acid suggests the presence of a nitrogen or oxygen atom or a site of unsaturation.[15]

-

Organic Solvents: Solubility in solvents like diethyl ether, ethanol, or dichloromethane would also be assessed to understand its behavior in non-polar and polar aprotic/protic environments.[18]

-

This guide provides the available core data and standard methodologies relevant to the physical properties of this compound, offering a foundational resource for researchers in the chemical and pharmaceutical sciences.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 55483-88-0 [sigmaaldrich.com]

- 3. 55483-88-0|this compound|BLD Pharm [bldpharm.com]

- 4. This compound ,55483-88-0 Spectrum_Chemical Cloud Database [chemcd.com]

- 5. This compound | 55483-88-0 [amp.chemicalbook.com]

- 6. AB439591 | CAS 55483-88-0 – abcr Gute Chemie [abcr.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. thinksrs.com [thinksrs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. scribd.com [scribd.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. youtube.com [youtube.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. amherst.edu [amherst.edu]

Spectroscopic Analysis of (2,6-Dibromopyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (2,6-Dibromopyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of published spectroscopic data for this compound, this guide utilizes data from the closely related analogue, (6-Bromopyridin-2-yl)methanol, to provide an illustrative analysis. All presented data for the analogue is sourced from publicly available databases and is intended to serve as a reference point for researchers working with similar structures.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the analogue (6-Bromopyridin-2-yl)methanol. These values provide an expected range for the spectroscopic characteristics of this compound, though direct analysis of the target compound is recommended for precise characterization.

Table 1: 1H NMR Spectroscopic Data for (6-Bromopyridin-2-yl)methanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | t | 1H | H-4 |

| 7.45 | d | 1H | H-3 |

| 7.35 | d | 1H | H-5 |

| 4.70 | s | 2H | -CH2OH |

| 5.50 | br s | 1H | -OH |

Solvent: CDCl3. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data for (6-Bromopyridin-2-yl)methanol

| Chemical Shift (δ) ppm | Assignment |

| 162.0 | C-2 |

| 142.0 | C-6 |

| 139.0 | C-4 |

| 121.0 | C-3 |

| 119.0 | C-5 |

| 64.0 | -CH2OH |

Solvent: CDCl3. Reference: CDCl3 at δ 77.16 ppm.

Table 3: Infrared (IR) Spectroscopic Data for (6-Bromopyridin-2-yl)methanol

| Frequency (cm-1) | Intensity | Assignment |

| 3300-3400 | Broad | O-H stretch (alcohol) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-2960 | Medium | C-H stretch (aliphatic) |

| 1580, 1460 | Strong | C=C stretch (pyridine ring) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 600-800 | Strong | C-Br stretch |

Table 4: Mass Spectrometry (MS) Data for (6-Bromopyridin-2-yl)methanol [1]

| m/z | Relative Intensity (%) | Assignment |

| 187/189 | 100/98 | [M]+ (Molecular ion peak with bromine isotopes) |

| 108 | 80 | [M - Br]+ |

| 79 | 60 | [C5H4N]+ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Cap the NMR tube and gently invert to ensure a homogenous solution.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

13C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of 13C.

-

A relaxation delay of 2-5 seconds is recommended.

-

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (2-5 mg) of solid this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the sample solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

If the resulting film is too thin (weak absorption), add another drop of the solution and allow the solvent to evaporate. If the absorption is too strong, clean the plate and prepare a more dilute solution.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm-1).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Ensure the sample is fully dissolved before introduction into the mass spectrometer.

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).

-

Procedure:

-

The sample is introduced into the ion source, where it is vaporized.

-

In the gas phase, the molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the structural relationship of the target compound and its analogue.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Structural relationship between the target compound and the reference analogue.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (2,6-Dibromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2,6-Dibromopyridin-3-yl)methanol. Due to the absence of a publicly available, experimentally verified ¹H NMR spectrum with complete spectral data for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. A generalized experimental protocol for acquiring such a spectrum is also provided.

Predicted ¹H NMR Data

The chemical structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The pyridine ring contains two protons, and the methanol substituent has a methylene group and a hydroxyl proton. The predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 | 7.4 - 7.6 | Doublet (d) | 8.0 - 8.5 | 1H |

| H-5 | 7.2 - 7.4 | Doublet (d) | 8.0 - 8.5 | 1H |

| -CH₂- | 4.6 - 4.8 | Singlet (s) or Doublet (d) | ~5-6 (if coupled to -OH) | 2H |

| -OH | Variable (typically 2-5) | Singlet (s) or Triplet (t) | ~5-6 (if coupled to -CH₂-) | 1H |

*The multiplicity of the -CH₂- and -OH signals is dependent on the solvent and sample purity. In a dry, aprotic solvent like CDCl₃, coupling between the hydroxyl proton and the methylene protons may be observed. In the presence of water or in protic solvents like D₂O or CD₃OD, this coupling is often absent due to rapid proton exchange, resulting in singlet signals.

Structural Analysis and Signal Assignment

The predicted chemical shifts are based on the electronic environment of each proton. The two bromine atoms at positions 2 and 6 are strongly electron-withdrawing, which deshields the adjacent ring protons.

-

H-4 and H-5: These two aromatic protons are adjacent to each other and will exhibit coupling, resulting in two doublets. The proton at position 4 is flanked by a bromine atom and the carbon bearing the methanol group, while the proton at position 5 is adjacent to a bromine atom and the nitrogen of the pyridine ring. This difference in electronic environment would lead to distinct chemical shifts. The coupling constant between them is expected to be in the typical range for ortho-coupled protons on a pyridine ring.

-

-CH₂- Group: The methylene protons are attached to a carbon adjacent to the aromatic ring, which causes a downfield shift compared to a typical aliphatic alcohol.

-

-OH Group: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)) in a clean, dry NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

- The spectrum should be acquired on a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) for better signal resolution.

- Typical acquisition parameters include:

- Pulse Sequence: A standard single-pulse experiment.

- Spectral Width: Sufficient to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

- Acquisition Time: Typically 2-4 seconds.

- Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

- Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

3. Data Processing:

- The raw data (Free Induction Decay, FID) is processed using Fourier transformation.

- Phase correction and baseline correction are applied to obtain a clean spectrum.

- The spectrum is referenced to the internal standard (TMS at 0 ppm).

- Integration of the signals is performed to determine the relative number of protons for each signal.

- Peak picking is done to determine the exact chemical shifts, and the coupling constants are measured from the splitting patterns of the signals.

Logical Relationship of ¹H NMR Signals

The connectivity of the molecule can be visualized through the expected coupling patterns in the ¹H NMR spectrum.

Caption: Predicted ¹H NMR signals and their structural origins.

This guide serves as a comprehensive resource for understanding the expected ¹H NMR spectrum of this compound. Researchers can use this information to aid in the identification and characterization of this compound in their synthetic and drug development endeavors. It is important to note that experimental verification is crucial for confirming the precise spectral parameters.

Technical Guide: 13C NMR Data for (2,6-Dibromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected 13C Nuclear Magnetic Resonance (NMR) data for (2,6-Dibromopyridin-3-yl)methanol. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data from structurally similar compounds. This approach allows for a comprehensive understanding of the anticipated chemical shifts and provides a valuable resource for the characterization of this and related molecules.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are calculated based on established models that consider the electronic environment of each carbon atom.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~142 |

| C6 | ~142 |

| C4 | ~140 |

| C3 | ~135 |

| C5 | ~125 |

| CH2OH | ~60 |

Comparative 13C NMR Data of Related Compounds

To provide context and support for the predicted data, the following table summarizes the experimental 13C NMR data for several structurally related pyridine derivatives. These compounds share key structural features with this compound and offer valuable insights into the expected chemical shift ranges.

| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Other (ppm) |

| This compound (Predicted) | ~142 | ~135 | ~140 | ~125 | ~142 | ~60 (CH2OH) |

| 2-Bromopyridine | 150.3 | 128.4 | 138.6 | 122.8 | 142.4 | - |

| 2,6-Dichloropyridine | 151.2 | 123.5 | 140.2 | 123.5 | 151.2 | - |

| (6-Bromopyridin-2-yl)methanol | 162.2 | 118.9 | 139.3 | 121.2 | 141.5 | 64.5 (CH2OH) |

| (6-Bromopyridin-3-yl)methanol | 141.8 | 139.8 | 128.1 | 121.1 | 149.3 | 62.7 (CH2OH) |

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for the acquisition of 13C NMR spectra for heterocyclic compounds such as this compound.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of the solid compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Nucleus: 13C

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

-

Processing:

-

Apply a line broadening factor of 1-2 Hz.

-

Fourier transform the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

-

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound, incorporating 13C NMR analysis.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Stability and Storage of (2,6-Dibromopyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the stability and storage of (2,6-Dibromopyridin-3-yl)methanol (CAS No: 55483-88-0). Due to the limited availability of in-depth stability studies for this specific compound in publicly accessible literature, this document combines supplier-recommended storage conditions with established, generic protocols for chemical stability and forced degradation studies that are broadly applicable in the pharmaceutical and chemical research sectors.

Compound Overview

This compound is a halogenated pyridine derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of two bromine atoms and a hydroxymethyl group on the pyridine ring offers multiple sites for chemical modification, making it a versatile building block. However, these functional groups can also influence the compound's stability.

Recommended Storage and Handling

Chemical suppliers of this compound provide consistent recommendations for its storage to ensure its integrity over time. These conditions are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1] | To prevent oxidation of the hydroxymethyl group or other sensitive parts of the molecule. |

| Container | Tightly sealed container[2] | To prevent exposure to moisture and atmospheric oxygen. |

| Light Exposure | Store in a dark place | To prevent potential photolytic degradation. |

Stability Profile and Potential Degradation Pathways

-

Oxidation: The primary alcohol (hydroxymethyl group) is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. This can be accelerated by exposure to air (oxygen), elevated temperatures, and the presence of metal impurities.

-

Hydrolysis: While generally stable, under strong acidic or basic conditions, reactions involving the pyridine ring or displacement of the bromine atoms could occur, although this is less likely under typical storage conditions.

-

Photodegradation: Aromatic and halogenated compounds can be sensitive to light, which could catalyze the formation of radical species and lead to decomposition.

To definitively understand the stability of this compound, a forced degradation study is recommended.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a generic protocol that can be adapted for this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Calibrated stability chambers (for thermal and photolytic stress)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

pH meter

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation of this compound under each condition.

-

Identify and characterize the major degradation products using techniques like LC-MS or NMR.

-

Propose the degradation pathways based on the identified products.

-

Visualizations

Logical Workflow for Chemical Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

Caption: Workflow for assessing the stability of a chemical compound.

Conclusion

While specific, in-depth stability data for this compound is not widely published, adherence to the recommended storage conditions of 2-8°C under an inert atmosphere is crucial for maintaining its quality. For applications requiring a thorough understanding of its stability profile, conducting a forced degradation study as outlined in this guide is strongly recommended. Such studies will provide valuable insights into its degradation pathways and help in the development of robust formulations and analytical methods.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (2,6-Dibromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dibromopyridin-3-yl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its bifunctional nature, featuring a dibrominated pyridine core and a primary alcohol, allows for diverse subsequent chemical modifications. This document provides a detailed two-step protocol for the synthesis of this compound, commencing with the formylation of 2,6-dibromopyridine, followed by the selective reduction of the resulting aldehyde. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development.

Introduction

The synthesis of substituted pyridines is of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This compound, in particular, serves as a versatile intermediate. The two bromine atoms can be selectively functionalized through various cross-coupling reactions, while the hydroxymethyl group offers a handle for esterification, etherification, or oxidation. This application note details a reliable laboratory-scale synthesis of this valuable intermediate.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

-

Step 1: Formylation of 2,6-Dibromopyridine. 2,6-Dibromopyridine is first subjected to a lithium-halogen exchange at a low temperature, followed by the introduction of a formyl group at the 3-position using N,N-dimethylformamide (DMF) as an electrophile.

-

Step 2: Reduction of 2,6-Dibromo-3-formylpyridine. The intermediate aldehyde is then selectively reduced to the primary alcohol using sodium borohydride (NaBH₄).

Data Presentation

Table 1: Reagents for the Synthesis of 2,6-Dibromo-3-formylpyridine (Step 1)

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 2,6-Dibromopyridine | 236.89 | 0.05 | 1.0 | 11.84 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.05 | 1.0 | 20 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.055 | 1.1 | 4.02 g (4.3 mL) |

| Tetrahydrofuran (THF), anhydrous | - | - | - | 200 mL |

Table 2: Reagents for the Synthesis of this compound (Step 2)

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 2,6-Dibromo-3-formylpyridine | 264.90 | 0.04 | 1.0 | 10.6 g |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.05 | 1.25 | 1.89 g |

| Methanol | - | - | - | 150 mL |

Table 3: Product Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | C₆H₅Br₂NO | 266.92 | White to off-white solid |

Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-3-formylpyridine

Materials:

-

Three-neck round-bottom flask (500 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Reaction Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Initial Solution: 2,6-Dibromopyridine (11.84 g, 0.05 mol) is added to the flask, followed by 200 mL of anhydrous tetrahydrofuran (THF). The mixture is stirred until the solid dissolves.

-

Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (20 mL of a 2.5 M solution in hexanes, 0.05 mol) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The solution will typically turn a dark color. The reaction mixture is stirred at -78 °C for an additional 30 minutes after the addition is complete.

-

Formylation: N,N-Dimethylformamide (4.3 mL, 0.055 mol) is added dropwise to the reaction mixture at -78 °C. The addition should be controlled to maintain the low temperature. After the addition, the reaction is stirred at -78 °C for 1 hour.

-

Quenching: The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution while the flask is still in the cooling bath.

-

Work-up: The cooling bath is removed, and the mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2,6-dibromo-3-formylpyridine as a solid.

Step 2: Synthesis of this compound

Materials:

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Ice/water bath

Procedure:

-

Initial Solution: 2,6-Dibromo-3-formylpyridine (10.6 g, 0.04 mol) is dissolved in 150 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Cooling: The flask is cooled to 0 °C in an ice/water bath.

-

Reduction: Sodium borohydride (1.89 g, 0.05 mol) is added portion-wise to the stirred solution over 15 minutes. Caution: Gas evolution (hydrogen) will occur.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of 50 mL of water.

-

Solvent Removal: The methanol is removed under reduced pressure.

-

Extraction: The remaining aqueous residue is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to give this compound as a white to off-white solid.

Experimental Workflow Visualization

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Sodium borohydride reacts with protic solvents and acidic solutions to produce flammable hydrogen gas.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The two-step synthesis of this compound presented here provides a robust and scalable method for obtaining this important synthetic intermediate. The protocols are detailed to ensure reproducibility, and the use of common laboratory reagents makes this synthesis accessible to a wide range of researchers. This compound is poised for further elaboration in the development of novel therapeutics and other functional materials.

Application Notes and Protocols for (2,6-Dibromopyridin-3-yl)methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dibromopyridin-3-yl)methanol is a functionalized heterocyclic building block with potential applications in medicinal chemistry. While extensive specific examples of its use in publicly available literature are limited, its structure, featuring two bromine atoms with differential reactivity and a primary alcohol, presents a versatile scaffold for the synthesis of complex molecules. This document provides an overview of its properties, potential synthetic utility, and generalized protocols for its application in drug discovery programs. The strategic arrangement of reactive sites allows for selective modifications, making it a valuable starting material for the generation of libraries of compounds for screening and lead optimization.

Introduction

The pyridine scaffold is a ubiquitous feature in many approved drugs and biologically active compounds.[1] The introduction of multiple functional groups onto this core allows for the fine-tuning of physicochemical properties and biological activity. This compound offers three points of diversification: two bromine atoms at positions 2 and 6, and a hydroxymethyl group at position 3. The electronic and steric differences between the two bromine atoms can be exploited for selective functionalization, typically through metal-catalyzed cross-coupling reactions. The hydroxymethyl group provides a handle for etherification, esterification, or oxidation to an aldehyde or carboxylic acid, further expanding the accessible chemical space.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | (2,6-dibromo-3-pyridinyl)methanol | |

| CAS Number | 55483-88-0 | |

| Molecular Formula | C₆H₅Br₂NO | |

| Molecular Weight | 266.92 g/mol | |

| Physical Form | White to Yellow Solid or liquid | |

| Purity | ≥98% | |

| Storage Temperature | Inert atmosphere, 2-8°C |

Synthesis

This compound is not as commonly used as some of its isomers, and detailed synthetic procedures in peer-reviewed journals are scarce. However, a plausible synthetic route would involve the reduction of a corresponding carboxylic acid or ester, which in turn could be synthesized from 2,6-dibromopyridine. A general synthetic workflow is proposed below.

Caption: Proposed synthetic pathway for this compound.

Applications in Medicinal Chemistry

The utility of this compound in medicinal chemistry can be inferred from the applications of similarly substituted pyridines. The two bromine atoms serve as handles for introducing diverse substituents via cross-coupling reactions, while the hydroxymethyl group allows for further modifications.

Scaffold for Kinase Inhibitors

Substituted pyridines are common scaffolds in the design of kinase inhibitors.[1] The 2,6-disubstituted pattern can be utilized to project substituents into the ATP-binding pocket of kinases. The differential reactivity of the bromine atoms in this compound could be exploited for the sequential and regioselective introduction of different aryl or alkyl groups, which is a key strategy in optimizing kinase inhibitor potency and selectivity.

Caption: Workflow for generating a kinase inhibitor library.

Synthesis of CNS-Active Agents

Analogs such as (6-Bromopyridin-3-yl)methanol are known intermediates for pharmaceuticals targeting neurological disorders.[2] The dibrominated nature of this compound allows for the creation of more complex, rigid structures that can be tailored for specific receptor interactions within the central nervous system. For instance, 2,6-disubstituted pyridine derivatives have been investigated as inhibitors of β-amyloid-42 aggregation, which is relevant to Alzheimer's disease.[3]

Agrochemical Synthesis

The pyridine ring is also a key component of many modern agrochemicals.[4] While direct evidence for the use of this compound in this context is lacking, its structural motifs are relevant. The ability to introduce various substituents could lead to the discovery of novel herbicides, fungicides, or insecticides.

Experimental Protocols

The following are generalized protocols for common reactions that could be performed on this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol for Selective Suzuki-Miyaura Cross-Coupling

This protocol is based on the general principle of higher reactivity of the bromine at the 6-position of the pyridine ring in Suzuki couplings.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for O-Alkylation of the Hydroxymethyl Group

This protocol describes a standard Williamson ether synthesis.

-

Reaction Setup: To a solution of the pyridine-methanol derivative (1.0 eq.) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise.

-

Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound represents a potentially valuable, yet under-explored, building block for medicinal chemistry. Its trifunctional nature allows for the creation of diverse and complex molecular architectures. The protocols and potential applications outlined in this document are intended to serve as a guide for researchers to unlock the synthetic potential of this versatile reagent in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling with (2,6-Dibromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Pyridine scaffolds are prevalent in numerous biologically active compounds, making the functionalization of pyridine derivatives a critical task in drug discovery.[3]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction of (2,6-Dibromopyridin-3-yl)methanol. This substrate is a valuable building block, offering two reactive sites for the introduction of aryl, heteroaryl, or other organic moieties. The presence of the hydroxymethyl group introduces an additional layer of complexity and potential for regioselective control. These notes will cover reaction conditions, catalyst selection, and expected outcomes, with a focus on achieving selective mono-arylation.

Regioselectivity in the Suzuki-Miyaura Coupling of this compound

In the Suzuki-Miyaura coupling of 2,6-dihalopyridines, the reaction typically occurs preferentially at the C2-position, which is alpha to the pyridine nitrogen. This preference is attributed to the electronic properties of the pyridine ring, where the C2-position is more electron-deficient and the C-Br bond is weaker, facilitating oxidative addition of the palladium catalyst.

However, the substituent at the 3-position can influence the regioselectivity of the reaction. While a specific protocol for this compound is not widely reported, studies on analogous 3-substituted 2,6-dihalopyridines suggest that the electronic and steric nature of the substituent, as well as the choice of catalyst and ligands, can modulate the reaction's outcome. For instance, N-heterocyclic carbene (NHC) ligands have been shown to promote selective mono-arylation of 2,6-dibromopyridine.[4]

The hydroxymethyl group at the 3-position is generally compatible with Suzuki-Miyaura coupling conditions and does not typically require a protecting group.[5][6] It is plausible that this group could influence regioselectivity through a directing effect, potentially by coordinating with the palladium catalyst.

Data Presentation: Reaction Conditions for Mono-Arylation

The following table summarizes typical conditions for achieving selective mono-arylation of dibrominated pyridines, which can be adapted for this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Substrate | This compound | This compound | This compound |

| Boronic Acid/Ester | Arylboronic Acid (1.1 eq) | Phenylboronic acid pinacol ester (1.2 eq) | Heteroarylboronic Acid (1.05 eq) |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(dppf)-CH₂Cl₂ adduct (2 mol%) | [Pd(IPr)(μ-Cl)Cl]₂ (1 mol%) |

| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.5 eq) | Cs₂CO₃ (2.0 eq) |

| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | Acetonitrile/H₂O (3:1) |

| Temperature | 80-100 °C | 90 °C | Room Temperature to 50 °C |

| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |

| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |

Experimental Protocols

General Protocol for Selective Mono-Arylation

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)-CH₂Cl₂ adduct, or an NHC-Pd precatalyst)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Dioxane, Toluene, Acetonitrile)

-

Degassed water

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk flask or similar reaction vessel

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid or ester (1.05-1.2 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous solvent and degassed water via syringe.

-

Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Mandatory Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

The Suzuki-Miyaura coupling of this compound provides a versatile platform for the synthesis of novel pyridine-based compounds with potential applications in drug discovery. The resulting mono- or di-arylated products can serve as key intermediates for the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. The ability to introduce diverse substituents allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical component of the lead optimization process. The mild reaction conditions and broad functional group tolerance of the Suzuki-Miyaura coupling make it an invaluable tool for medicinal chemists.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of (2,6-dibromopyridin-3-yl)methanol. This reaction is a powerful tool for the synthesis of novel alkynyl-substituted pyridylmethanols, which are valuable scaffolds in medicinal chemistry and materials science.[1][2][3] The protocols outlined below are based on established methodologies for the Sonogashira coupling of related bromopyridine derivatives.[4][5][6]

Introduction

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[7][8] The reaction is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide variety of functional groups.[7]

For a substrate such as this compound, the two bromine atoms offer the potential for selective mono- or di-alkynylation, leading to a diverse range of products. The reactivity of the bromine atoms is influenced by their position on the pyridine ring.

Key Reaction Parameters

Successful Sonogashira coupling of this compound depends on the careful selection of several key parameters:

-

Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include PdCl₂(PPh₃)₂ and Pd(PPh₃)₄. Copper(I) iodide (CuI) is the most common co-catalyst.[4][8]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrogen halide formed during the reaction.[4][6]

-

Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions. Common solvents include N,N-dimethylformamide (DMF) and tetrahydrofuran (THF).[4][6]

-

Temperature: The reaction temperature can influence the rate and selectivity. For aryl bromides, temperatures ranging from room temperature to 120°C are common.[6]

-

Reaction Time: The reaction time is typically monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

Experimental Protocols

The following protocols are adapted from literature procedures for similar substrates and can be used as a starting point for the Sonogashira coupling of this compound. Optimization may be required to achieve the desired outcome for specific terminal alkynes.

Protocol 1: Selective Mono-alkynylation

This protocol aims for the selective reaction at one of the bromine positions. Generally, the bromine at the 2-position is more sterically hindered, which may allow for preferential reaction at the 6-position under carefully controlled conditions.

Materials:

-

This compound

-

Terminal alkyne (1.1 equivalents)

-

PdCl₂(PPh₃)₂ (0.03 equivalents)

-

Copper(I) iodide (CuI) (0.05 equivalents)

-

Triethylamine (Et₃N) (2.0 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

-

Add anhydrous DMF, followed by triethylamine (2.0 eq).

-

Degas the mixture by bubbling with argon for 10-15 minutes.

-

Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to a temperature between 60-80°C and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.

Protocol 2: Di-alkynylation

This protocol is designed for the substitution of both bromine atoms.

Materials:

-

This compound

-

Terminal alkyne (2.5 equivalents)

-

PdCl₂(PPh₃)₂ (0.05 equivalents)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

Triethylamine (Et₃N) (4.0 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Follow steps 1-3 from Protocol 1, adjusting the catalyst loading to 0.05 eq of PdCl₂(PPh₃)₂ and 0.1 eq of CuI.

-

Add the terminal alkyne (2.5 eq) to the reaction mixture.

-

Heat the reaction to a higher temperature, typically in the range of 100-120°C, and monitor its progress by TLC.[6]

-

Follow the workup and purification steps as described in Protocol 1 to isolate the di-alkynylated product.

Data Presentation

The following table summarizes representative yields for Sonogashira couplings of various bromopyridine derivatives with different terminal alkynes, providing an expected range for the reactions of this compound.

| Entry | Bromopyridine Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 98 | [4] |

| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 85 | [4] |

| 3 | 5-Bromo-3-hydroxypyridine derivative | 3-p-Chlorophenoxypropyne | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 120 (MW) | 0.33 | N/A | [6] |

| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 16 | N/A | [9] |

Experimental Workflow

The general workflow for the Sonogashira coupling of this compound is depicted in the following diagram.

Caption: General workflow for the Sonogashira coupling reaction.

Applications in Drug Development

Pyridine and its derivatives are prevalent scaffolds in a vast number of FDA-approved drugs, highlighting their importance in medicinal chemistry.[1][2] The introduction of alkynyl groups via the Sonogashira coupling can significantly impact the biological activity of these molecules. Alkynyl moieties can act as rigid linkers, participate in hydrogen bonding, and introduce unique steric and electronic properties.

The resulting alkynyl-substituted pyridylmethanols from the Sonogashira coupling of this compound are of particular interest for the development of novel therapeutic agents. These compounds can be further functionalized at the hydroxymethyl group or the remaining bromine (in the case of mono-alkynylation) to generate libraries of diverse structures for screening against various biological targets. The pyridine nitrogen and the hydroxymethyl group can serve as key pharmacophoric features, engaging in interactions with biological macromolecules. The alkynyl substituents can be tailored to probe specific binding pockets in enzymes or receptors. While specific pharmacological data for the direct products of this reaction are not widely published, the general class of substituted pyridines is known to exhibit a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Therefore, the compounds synthesized through this methodology represent promising starting points for drug discovery programs.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. US20210206720A1 - Method for preparing alkynyl pyridine prolyl hydroxylase inhibitor - Google Patents [patents.google.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

Application Notes and Protocols for C-N Cross-Coupling Reactions Involving (2,6-Dibromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the C-N cross-coupling reactions of pyridyl halides, with a specific focus on the potential applications for (2,6-Dibromopyridin-3-yl)methanol. Given the limited specific literature on this exact substrate, the protocols and data presented are primarily based on the well-studied 2,6-Dibromopyridine. Researchers should consider these as robust starting points, with the understanding that optimization may be necessary to account for the electronic and steric influence of the 3-methanol substituent.

Introduction

C-N cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The two most prominent methods for the arylation of amines are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[1][2][3] These reactions enable the coupling of aryl halides with a wide variety of amine nucleophiles.

This compound is a valuable building block, offering two reactive bromine atoms for selective functionalization. The ability to selectively introduce an amino group at either the C2 or C6 position, followed by further diversification, opens up avenues for the synthesis of novel compound libraries for drug discovery and development. The presence of the hydroxymethyl group at the 3-position can potentially influence the reactivity of the adjacent bromine atoms and may require careful selection of reaction conditions to avoid side reactions.

General Methodologies

1. Buchwald-Hartwig Amination:

This palladium-catalyzed reaction is one of the most versatile methods for C-N bond formation.[1][3] It typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and has been the subject of extensive development, leading to several generations of highly active and selective catalyst systems.[1]

Catalytic Cycle of Buchwald-Hartwig Amination:

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

2. Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed C-N cross-coupling reaction.[2] While historically requiring harsh reaction conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures.[4] It can be a cost-effective alternative to palladium-catalyzed methods.[5]

Experimental Protocols

The following protocols are adapted from established procedures for the selective mono-amination of 2,6-Dibromopyridine and should serve as a starting point for this compound.

Protocol 1: Copper-Catalyzed Selective Mono-amination (Ullmann-type)

This protocol is based on the work of Wang et al. (2014) for the selective C-N coupling of 2,6-dibromopyridine.[1][6]

Materials:

-

This compound (or 2,6-Dibromopyridine)

-

Amine (various primary and secondary amines)

-

Copper(I) iodide (CuI)

-

Ligand: N,N'-Dimethylethylenediamine

-

Base: Potassium carbonate (K₂CO₃)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Experimental Workflow:

Caption: General experimental workflow for C-N cross-coupling reactions.

Procedure:

-

To a dry Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add N,N'-Dimethylethylenediamine (0.2 mmol, 20 mol%) and anhydrous DMSO (5 mL) via syringe.

-

Heat the reaction mixture to 110 °C and stir for the time indicated by reaction monitoring (typically 12-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.

Note on Selectivity: The use of diamine ligands in copper-catalyzed reactions has been shown to favor mono-arylation of dihalo-pyridines.[1] For this compound, the electronic and steric effects of the hydroxymethyl group may influence the selectivity between the C2 and C6 positions.

Data Presentation

The following table summarizes the results obtained for the copper-catalyzed mono-amination of 2,6-Dibromopyridine with various amines, as reported by Wang et al. (2014).[6] This data can be used as a reference for expected yields with this compound, although variations are likely.

Table 1: Copper-Catalyzed Mono-amination of 2,6-Dibromopyridine with Various Amines

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | 4-(6-Bromopyridin-2-yl)morpholine | 85 |

| 2 | Piperidine | 1-(6-Bromopyridin-2-yl)piperidine | 82 |

| 3 | Pyrrolidine | 1-(6-Bromopyridin-2-yl)pyrrolidine | 88 |

| 4 | n-Butylamine | N-(6-Bromopyridin-2-yl)butan-1-amine | 75 |

| 5 | Aniline | N-(6-Bromopyridin-2-yl)aniline | 65 |

| 6 | Indole | 1-(6-Bromopyridin-2-yl)-1H-indole | 78 |

Reaction conditions: 2,6-Dibromopyridine (1 mmol), amine (1.2 mmol), CuI (10 mol%), N,N'-Dimethylethylenediamine (20 mol%), K₂CO₃ (2 mmol), DMSO, 110 °C, 12-24 h.

Protocol 2: Palladium-Catalyzed Mono-amination (Buchwald-Hartwig type)

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.

Materials:

-

This compound (or 2,6-Dibromopyridine)

-

Amine (various primary and secondary amines)

-

Palladium catalyst: e.g., Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Ligand: e.g., Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Base: e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Solvent: e.g., Toluene or Dioxane

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol) to a dry Schlenk tube.

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and the ligand (0.02 mmol, 2 mol%) in the reaction solvent (2 mL).

-

Add the catalyst solution to the Schlenk tube containing the reagents.

-

Seal the tube, remove it from the glovebox, and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

Considerations for this compound

-

Protection of the Hydroxymethyl Group: The hydroxymethyl group may be sensitive to the basic reaction conditions, especially with strong bases like NaOtBu. Protection of the alcohol (e.g., as a silyl ether) might be necessary to prevent side reactions or catalyst deactivation.

-

Chelation: The hydroxymethyl group, in proximity to the pyridine nitrogen and the C2-bromine, could potentially act as a chelating ligand for the metal catalyst, influencing its reactivity and selectivity.

-

Reaction Optimization: The protocols provided should be considered as starting points. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be required to achieve high yields and selectivity for the C-N cross-coupling of this compound.

Conclusion

The C-N cross-coupling of this compound represents a promising avenue for the synthesis of novel substituted pyridines for applications in drug discovery and materials science. While direct literature precedents are scarce, the established protocols for the analogous 2,6-Dibromopyridine provide a solid foundation for methodological development. Careful consideration of the influence of the 3-hydroxymethyl group and systematic optimization of reaction conditions will be key to unlocking the full synthetic potential of this versatile building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals